1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Descripción
BenchChem offers high-quality 1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16(17-7-4-3-5-8-17)25-23(29)21-22(18-11-13-24-14-12-18)28(27-26-21)19-9-6-10-20(15-19)30-2/h3-16H,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNCXUBQRHITOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as compound A ) is a triazole derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
Compound A has the following molecular characteristics:
- Molecular Formula: C₁₈H₁₈N₄O₂
- Molecular Weight: 314.36 g/mol
- CAS Number: Not listed in available databases
The structure features a triazole ring linked to a methoxyphenyl group and a pyridinyl moiety, which are essential for its biological interactions.
The biological activity of compound A is primarily attributed to its ability to interact with specific molecular targets within the cell. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in cellular signaling pathways.
Potential Mechanisms Include:
- Inhibition of Cancer Cell Proliferation: Triazole compounds are known to exhibit anti-cancer properties by disrupting tubulin polymerization, thereby inhibiting mitosis.
- Antimicrobial Activity: Some triazoles demonstrate antifungal and antibacterial properties by interfering with the synthesis of nucleic acids or cell wall components in pathogens.
Antiproliferative Effects
A study conducted on various cancer cell lines demonstrated that compound A exhibits significant antiproliferative effects. The IC₅₀ values for different cell lines were measured, indicating the concentration required to inhibit cell growth by 50%.
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 0.45 |
| A549 | 0.38 |
| MDA-MB-231 | 0.43 |
| HT29 | 0.30 |
These results suggest that compound A is particularly effective against lung (A549) and cervical (HeLa) cancer cell lines compared to breast cancer (MDA-MB-231) cells .
Case Studies
- Study on Tubulin Polymerization Inhibition:
- Antimicrobial Activity Assessment:
Q & A
Basic Research Question
- FT-IR and NMR : Confirm functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹) and regiochemistry of the triazole ring (e.g., ¹H NMR coupling patterns for pyridin-4-yl protons) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental spectral data .
How can researchers address the compound’s low aqueous solubility in biological assays?
Advanced Research Question
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the N-phenylethyl or pyridinyl positions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
How should contradictory data on the compound’s enzyme inhibition potency be analyzed?
Advanced Research Question
- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. native proteins) and buffer conditions (pH, ionic strength) .
- Kinetic Studies : Compare IC₅₀ values under varying substrate concentrations to rule out non-competitive inhibition artifacts .
- Structural Analysis : Use molecular docking to identify binding pose variations caused by methoxyphenyl or pyridinyl substituents .
What computational strategies predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock/Vina) : Screen against target proteins (e.g., kinases) using the triazole-carboxamide core as a pharmacophore .
- MD Simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .
What strategies are recommended for designing analogs with improved metabolic stability?
Advanced Research Question
- Metabolic Hotspot Identification : Replace labile groups (e.g., methoxy with trifluoromethyl) to block oxidative demethylation .
- Isosteric Replacements : Substitute pyridinyl with pyrimidinyl rings to enhance π-stacking and reduce CYP450 metabolism .
- Prodrug Approaches : Mask the carboxamide as an ester to improve membrane permeability and hydrolyze intracellularly .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁N₅O₂ | Calculated |
| Molecular Weight | 387.44 g/mol | |
| Solubility (Water) | Low (requires co-solvents) | |
| Key Functional Groups | Triazole, Methoxyphenyl, Pyridinyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
